molecular formula C16H34ClNO B14591141 3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride CAS No. 61515-42-2

3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride

Katalognummer: B14591141
CAS-Nummer: 61515-42-2
Molekulargewicht: 291.9 g/mol
InChI-Schlüssel: PDDMRZZYEVNRRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic amine with a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.

    Attachment of the Octyl Group: The octyl group can be introduced through alkylation reactions using octyl halides in the presence of a base.

    Introduction of the Propanol Group: The propanol group can be added through nucleophilic substitution reactions using appropriate alcohol derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Biperiden hydrochloride: A muscarinic receptor antagonist used in the treatment of Parkinson’s disease.

    Procyclidine hydrochloride: Another muscarinic antagonist used for similar therapeutic purposes.

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

Uniqueness

3-(4-Octylpiperidin-1-yl)propan-1-ol;hydrochloride is unique due to its specific structural features, including the octyl group and propanol moiety. These features may confer distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

61515-42-2

Molekularformel

C16H34ClNO

Molekulargewicht

291.9 g/mol

IUPAC-Name

3-(4-octylpiperidin-1-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C16H33NO.ClH/c1-2-3-4-5-6-7-9-16-10-13-17(14-11-16)12-8-15-18;/h16,18H,2-15H2,1H3;1H

InChI-Schlüssel

PDDMRZZYEVNRRU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1CCN(CC1)CCCO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.